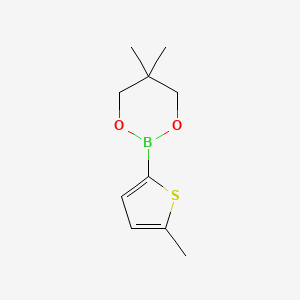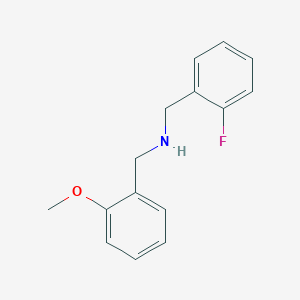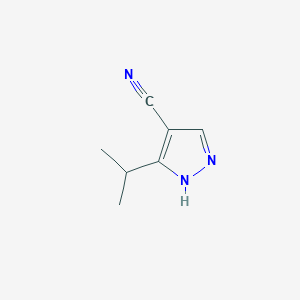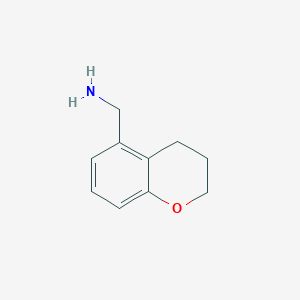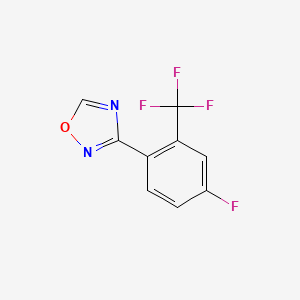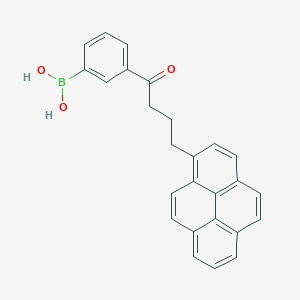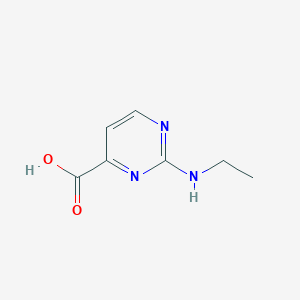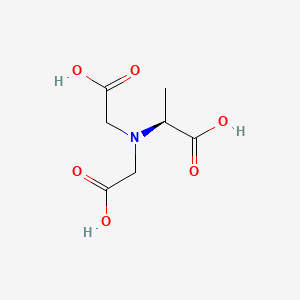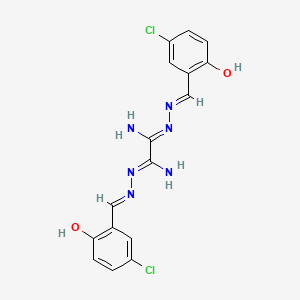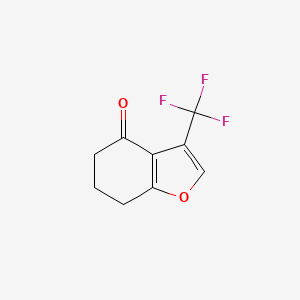
3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzofuranone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, using reagents such as trifluoromethyl sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions is crucial for large-scale production. For example, the synthesis of similar compounds has been achieved using trifluoromethyl copper reagents and antimony trifluoride/antimony pentachloride in the Swarts reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and drug development.
Medicine: Its presence in pharmaceutical compounds can enhance drug efficacy and metabolic stability.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s binding affinity and selectivity for specific enzymes or receptors. The pathways involved may include single-electron transfer processes and radical formation, which are facilitated by the compound’s unique electronic properties .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound with the formula H–CF₃.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with the formula H₃C–CF₃.
Hexafluoroacetone: A compound with the formula F₃C–CO–CF₃.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one is unique due to its combination of the trifluoromethyl group with the dihydrobenzofuranone structure. This combination imparts specific chemical and physical properties that are valuable in various applications, particularly in enhancing the stability and reactivity of the compound .
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)5-4-14-7-3-1-2-6(13)8(5)7/h4H,1-3H2 |
InChI Key |
SNYNJKXWWSXSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CO2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


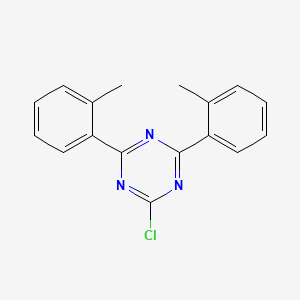

![Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
